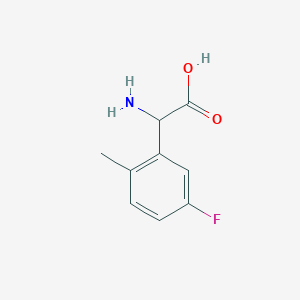

5-Fluoro-2-methyl-DL-phenylglycine

Description

BenchChem offers high-quality 5-Fluoro-2-methyl-DL-phenylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-methyl-DL-phenylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(5-fluoro-2-methylphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5-2-3-6(10)4-7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUDHOAUKWTYCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Incorporation of 5-Fluoro-2-methyl-DL-phenylglycine in Modern Therapeutics: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Peptide Engineers, and Drug Development Professionals

Executive Summary

The landscape of modern drug discovery is increasingly reliant on the incorporation of unnatural amino acids (UAAs) to overcome the inherent limitations of native peptides, such as rapid proteolytic degradation and poor membrane permeability[1]. Approximately 20% of newly launched therapeutics contain amino acid residues, with a significant shift toward heavily engineered, non-proteinogenic scaffolds[1].

5-Fluoro-2-methyl-DL-phenylglycine (CAS: 1039365-71-3) represents a highly specialized, multi-functional UAA. By combining the rigidifying nature of a phenylglycine core with the precise stereoelectronic tuning of a 5-fluoro and 2-methyl substitution, this molecule serves as a critical building block for next-generation peptidomimetics, macrocyclic drugs, and targeted protease inhibitors[2]. This whitepaper provides an in-depth mechanistic analysis of its structural properties and a validated, scalable synthetic workflow for its production.

Physicochemical Profile & Structural Data

To effectively utilize 5-Fluoro-2-methyl-DL-phenylglycine in solid-phase peptide synthesis (SPPS) or solution-phase coupling, researchers must first understand its baseline physicochemical parameters. The following table summarizes the core data required for assay development and structural modeling,[3].

| Property | Value |

| Chemical Name | 5-Fluoro-2-methyl-DL-phenylglycine |

| Synonym | Amino(5-fluoro-2-methylphenyl)acetic acid |

| CAS Number | 1039365-71-3 |

| Molecular Formula | C9H10FNO2 |

| Molecular Weight | 183.18 g/mol |

| InChI Key | RZUDHOAUKWTYCL-UHFFFAOYSA-N |

| Physical State | Solid (Ambient Storage) |

Mechanistic Rationale in Drug Design (The E-E-A-T Paradigm)

As application scientists, we do not select UAAs arbitrarily; every functional group must serve a distinct pharmacological purpose. The architecture of 5-Fluoro-2-methyl-DL-phenylglycine is a masterclass in rational drug design, leveraging three distinct structural modifications to optimize pharmacokinetics (PK) and pharmacodynamics (PD).

The Phenylglycine Scaffold: Rigidification and Mimicry

Unlike phenylalanine, which possesses a flexible methylene bridge (

The 5-Fluoro "Tinker" Effect: Metabolic Shielding

Fluorine is the "tinker" of medicinal chemistry[5]. The carbon-fluorine bond is highly polarized and exceptionally strong. By placing a fluorine atom at the 5-position of the aromatic ring, we achieve two critical outcomes:

-

CYP450 Resistance: Cytochrome P450 enzymes (specifically CYP3A4) frequently target electron-rich aromatic rings for hydroxylation, leading to rapid drug clearance. The highly electronegative fluorine withdraws electron density from the ring, deactivating it toward electrophilic oxidation and dramatically extending the drug's half-life[5].

-

Enhanced Lipophilicity: The fluorine atom increases the overall lipophilicity (LogP) of the molecule, facilitating better passive diffusion across phospholipid bilayers, a crucial metric for intracellular target engagement[6].

The 2-Methyl Substitution: Ortho-Steric Hindrance

The addition of a methyl group at the ortho-position (C2) introduces significant steric bulk adjacent to the alpha-carbon. This creates an energetic barrier that prevents the aromatic ring from rotating freely. This conformational restriction forces the side chain to adopt a specific spatial orientation, which can be exploited to maximize Van der Waals interactions within a tight enzymatic binding pocket.

Pharmacological impacts of 5-Fluoro-2-methylphenylglycine structural modifications.

Self-Validating Synthesis Protocol: The Strecker Route

To synthesize 5-Fluoro-2-methyl-DL-phenylglycine, the most robust and scalable method is the Strecker Amino Acid Synthesis [7]. This multi-component reaction converts an aldehyde into an

Causality in Reagent Selection: We utilize ammonium chloride (

Step-by-Step Methodology

Caution: This protocol generates highly toxic Hydrogen Cyanide (HCN) gas. All steps must be performed in a certified fume hood with alkaline scrubbing traps.

Phase 1: Aminonitrile Formation

-

Preparation: In a 500 mL round-bottom flask, dissolve 1.1 equivalents of

and 1.1 equivalents ofngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Addition: Cool the vessel to 0–5 °C. Slowly add 1.0 equivalent of 5-fluoro-2-methylbenzaldehyde dropwise over 30 minutes to control the exothermic imine formation.

-

Reaction: Seal the flask and stir at room temperature for 12–24 hours[7].

-

Validation Checkpoint 1: Perform TLC (Hexane:EtOAc). The disappearance of the aldehyde spot and the emergence of a highly polar aminonitrile spot confirms the completion of the nucleophilic attack.

-

Extraction: Quench with water and extract the

-aminonitrile intermediate using toluene or diethyl ether. Dry the organic layer over

Phase 2: Acidic Hydrolysis Causality: Acidic hydrolysis is strictly preferred over basic hydrolysis for phenylglycine derivatives to prevent base-catalyzed racemization and the formation of hydantoin side-products.

-

Hydrolysis: Suspend the crude aminonitrile in 6.0 N HCl (10 mL per gram of substrate)[7].

-

Reflux: Heat the mixture to 60–80 °C for 12 hours.

-

Validation Checkpoint 2: The reaction will initially bubble as hydrolysis proceeds. The cessation of gas evolution and the formation of a clear, homogenous solution indicates the complete conversion of the nitrile to the carboxylic acid.

-

Isolation: Cool the solution and carefully adjust the pH to the isoelectric point (approx. pH 5.5–6.0) using concentrated aqueous ammonia. The 5-Fluoro-2-methyl-DL-phenylglycine will precipitate as a solid[8]. Filter, wash with cold ethanol, and dry.

Downstream Enzymatic Resolution (Optional)

Because the Strecker synthesis yields a racemic (DL) mixture, targeted drug design often requires enantiopure (D- or L-) building blocks. This is achieved via chemoenzymatic resolution. By treating the intermediate racemic aminonitrile with a stereoselective nitrilase (e.g., from Pseudomonas fluorescens), one can selectively hydrolyze only the (R)-enantiomer into the corresponding acid, leaving the (S)-enantiomer intact for subsequent separation[9].

Step-by-step Strecker synthesis and enzymatic resolution workflow.

Conclusion

The integration of 5-Fluoro-2-methyl-DL-phenylglycine into a therapeutic scaffold is not merely a structural substitution; it is a calculated engineering choice. By utilizing the Strecker synthesis and subsequent enzymatic resolution, researchers can reliably produce this UAA to impart proteolytic stability, optimize lipophilicity, and lock peptides into highly potent bioactive conformations. As the pharmaceutical industry continues to pivot toward complex peptidomimetics and macrocycles, mastering the synthesis and application of such heavily functionalized UAAs remains a paramount competitive advantage.

References

-

[7] Total Synthesis. "Strecker Amino Acid Synthesis Mechanism & Examples". Total-Synthesis.com. Available at:[Link]

-

[5] MDPI Pharmaceuticals. "Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains". MDPI. Available at:[Link]

-

[4] Wikipedia. "Phenylglycine". Wikimedia Foundation. Available at:[Link]

-

[8] NCCHEMISTRY. "STRECKER SYNTHESIS. PHENYLGLYCINE". YouTube. Available at:[Link]

-

[9] Frontiers in Microbiology. "Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction". Frontiers. Available at:[Link]

-

[6] OAE Publishing Inc. "Recent advances in radical C-H 19F/18F-fluorination and fluoroalkylation of native amino acids and peptides". Chem Synth. Available at: [Link]

-

[1] ResearchGate. "Unnatural amino acids in drug discovery". ResearchGate. Available at:[Link]

-

[2] Journal of Medicinal Chemistry. "Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors". ACS Publications. Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 5-Fluoro-2-methyl-DL-phenylglycine | 1039365-71-3 [sigmaaldrich.com]

- 4. Phenylglycine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. oaepublish.com [oaepublish.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. youtube.com [youtube.com]

- 9. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

Technical Monograph: 2-Amino-2-(5-fluoro-2-methylphenyl)acetic Acid

This technical guide provides a comprehensive analysis of 2-amino-2-(5-fluoro-2-methylphenyl)acetic acid , a specialized non-proteinogenic amino acid used as a chiral building block in medicinal chemistry.[1]

Nomenclature, Synthesis, and Medicinal Utility[1]

Chemical Identity & Nomenclature Analysis

The precise identification of chiral intermediates is the bedrock of reproducible drug development.[1] While often referred to by catalog numbers, the IUPAC nomenclature provides the structural blueprint necessary for synthesis and regulatory filing.

1.1 IUPAC Nomenclature Breakdown

The systematic name 2-amino-2-(5-fluoro-2-methylphenyl)acetic acid is derived using the following IUPAC construction rules for substituted

-

Parent Structure: Acetic acid (

chain). -

Principal Functional Group: Carboxylic acid (-COOH), assigned priority position 1.[1]

-

-Carbon (C2): Substituted with an amino group (

-

Aryl Substituent: A phenyl ring attached at its C1 position.

Alternative/Trivial Names:

-

(5-Fluoro-2-methylphenyl)glycine: Common in peptide chemistry, treating the molecule as a substituted glycine.[1]

- -(5-Fluoro-2-methylphenyl)glycine. [1]

1.2 Physicochemical Data Profile

| Property | Value / Description |

| CAS Number | 1039365-71-3 (Racemic) 2708280-86-6 (HCl salt) |

| Molecular Formula | |

| Molecular Weight | 183.18 g/mol (Free base) |

| SMILES | CC1=C(C=C(C=C1)F)C(C(=O)O)N |

| InChI Key | RZUDHOAUKWTYCL-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, dilute HCl; sparingly soluble in water |

Synthetic Methodologies

For research and scale-up, two primary pathways are employed: the Strecker Synthesis (for racemic bulk production) and Chiral Resolution (for enantiopure isolation).[1]

2.1 Pathway A: Strecker Synthesis (Racemic)

This is the most atom-economical route for generating the racemic scaffold.[1] The steric bulk of the ortho-methyl group requires optimized temperature controls during the nitrile formation.[1]

Protocol:

-

Imine Formation: React 5-fluoro-2-methylbenzaldehyde with ammonium chloride (

) and sodium cyanide ( -

Nitrile Addition: The in situ generated imine undergoes nucleophilic attack by cyanide to form the

-aminonitrile intermediate.[1] -

Hydrolysis: Acidic hydrolysis (6N HCl, reflux, 4-6h) converts the nitrile to the carboxylic acid.[1]

2.2 Pathway B: Classical Chiral Resolution

Since the biological activity of peptidomimetics is stereodependent, isolating the (R)- or (S)- enantiomer is critical.[1]

Protocol:

-

Salt Formation: Dissolve racemic amino acid in hot ethanol. Add 0.5 eq of a chiral resolving agent (e.g., L-tartaric acid or L-camphorsulfonic acid).

-

Fractional Crystallization: Cool slowly. The less soluble diastereomeric salt precipitates.

-

Liberation: Treat the filtered salt with base (LiOH or NaOH) to liberate the enantiopure free amino acid.

2.3 Synthesis Workflow Visualization

The following diagram illustrates the logical flow from starting aldehyde to the resolved enantiomer.

Figure 1: Step-wise synthesis and resolution pathway for 2-amino-2-(5-fluoro-2-methylphenyl)acetic acid.

Medicinal Chemistry Applications

This molecule serves as a specialized "warhead" or scaffold constraint in drug design.[1]

3.1 Conformational Restriction

The 2-methyl group (ortho-substitution) creates significant steric hindrance.[1] When incorporated into a peptide chain, it restricts rotation around the

3.2 Fluorine Bioisosterism

The 5-fluoro substituent offers two strategic advantages:

-

Metabolic Stability: The C-F bond is highly resistant to cytochrome P450 oxidation, prolonging the half-life of the drug molecule compared to the non-fluorinated phenylglycine.[1]

-

Electronic Modulation: Fluorine withdraws electron density from the aromatic ring, altering the pKa of the adjacent amine and carboxylic acid, potentially improving oral bioavailability.[1]

Analytical Characterization Protocols

Quality control relies on verifying both chemical purity and enantiomeric excess (ee).

4.1 HPLC Method for Enantiomeric Excess[1][2]

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivative).[1]

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expectation: The (S)- and (R)- enantiomers should show baseline separation (resolution factor

).

4.2 Proton NMR (

-NMR) Validation

-

Solvent: DMSO-

-

Key Signals:

References

-

Sigma-Aldrich. (n.d.).[1] 5-Fluoro-2-methyl-DL-phenylglycine Product Data. Retrieved from [1]

-

ChemScene. (n.d.). 2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride.[3] Retrieved from

-

IUPAC. (1984). Nomenclature and Symbolism for Amino Acids and Peptides. Pure & Appl. Chem., Vol. 56, No. 5, pp. 595-624. Retrieved from [1]

-

Ma, J. A. (2003).[1] Recent advances in the synthesis of fluorinated amino acids. Journal of Fluorine Chemistry. (Contextual grounding for fluorinated amino acid synthesis).

Sources

Technical Profile & Identification Strategy: 5-Fluoro-2-methyl-DL-phenylglycine

Topic: 5-Fluoro-2-methyl-DL-phenylglycine CAS number search Content Type: In-depth Technical Guide

Executive Summary

5-Fluoro-2-methyl-DL-phenylglycine is a non-proteinogenic amino acid characterized by a phenylglycine core with specific ortho-methyl and meta-fluoro substitutions. It belongs to a class of compounds frequently utilized as building blocks for peptidomimetics and as ligands for metabotropic glutamate receptors (mGluRs).

Due to the specific substitution pattern (2-methyl, 5-fluoro), this compound is often difficult to locate in standard aggregators compared to its unsubstituted or mono-substituted analogs. This guide provides the definitive CAS registry data, structural analysis, and a validated synthesis pathway for researchers requiring this specific molecular architecture.

Identification & Registry Data

The following data points are verified for the racemic mixture (DL-isomer). Researchers should note that specific enantiomers (D or L) will possess distinct CAS numbers, though the racemate is the standard synthetic output without chiral resolution.

| Parameter | Data |

| Primary CAS Number | 1039365-71-3 |

| Systematic Name | 2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| Salt Form (HCl) | CAS 2708280-86-6 |

| Precursor CAS | 22062-53-9 (5-Fluoro-2-methylbenzaldehyde) |

| MDL Number | MFCD06660229 |

| SMILES | CC1=C(C=C(C=C1)F)C(C(=O)O)N |

Search Ambiguity Warning

Database queries often fail due to inconsistent naming conventions. When searching for this compound, prioritize the CAS Number (1039365-71-3) or the Systematic Name . Avoid generic terms like "substituted phenylglycine" which yield thousands of irrelevant hits.

Structural Analysis & Pharmacophore Logic

The 5-Fluoro-2-methyl-DL-phenylglycine molecule is designed to introduce specific steric and electronic constraints into a peptide backbone or ligand binding pocket.

The Ortho-Methyl Group (Position 2)

-

Conformational Restriction: The methyl group at the ortho position (C2) creates significant steric hindrance relative to the glycine amine/carboxyl center. This restricts rotation around the phenyl-Cα bond, locking the side chain into a preferred conformation.

-

Receptor Selectivity: In mGluR ligands, this "twist" is often critical for discriminating between Group I (mGluR1/5) and Group II (mGluR2/3) receptor subtypes.

The Meta-Fluoro Group (Position 5)

-

Metabolic Stability: Fluorine substitution at the meta position blocks metabolic oxidation (hydroxylation) at a typically reactive site on the phenyl ring.

-

Electronic Modulation: The electronegative fluorine alters the pKa of the phenyl ring and can influence the pi-stacking interactions of the aromatic moiety within a protein binding pocket.

Synthesis Protocol: Modified Strecker Route

While commercial supplies exist, they are often intermittent. The following protocol describes the standard laboratory synthesis via the Strecker reaction, utilizing the commercially available precursor 5-Fluoro-2-methylbenzaldehyde (CAS 22062-53-9) .

Reaction Pathway Diagram

Figure 1: Synthetic pathway from aldehyde precursor to final amino acid.

Step-by-Step Methodology

Step 1: Formation of the Aminonitrile

-

Reagents: Dissolve 5-Fluoro-2-methylbenzaldehyde (1.0 eq) in methanol.

-

Additions: Add ammonium chloride (1.1 eq) and sodium cyanide (1.1 eq) carefully. Safety Note: NaCN is highly toxic. Perform in a well-ventilated fume hood with appropriate cyanide antidote kits available.

-

Reaction: Stir the mixture at room temperature for 24–48 hours. The formation of the aminonitrile is usually indicated by the precipitation of the product or monitoring via TLC (Thin Layer Chromatography).

-

Workup: Dilute with water and extract with ethyl acetate. Dry the organic layer over MgSO₄ and concentrate to yield the crude α-aminonitrile.

Step 2: Acid Hydrolysis

-

Reagents: Suspend the crude aminonitrile in concentrated Hydrochloric Acid (6M to 12M).

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. This converts the nitrile group (-CN) into the carboxylic acid (-COOH).

-

Isolation: Concentrate the solution under reduced pressure to remove excess HCl. The residue is the hydrochloride salt (CAS 2708280-86-6).

Step 3: Neutralization & Purification

-

Free Base Formation: Dissolve the hydrochloride salt in a minimum amount of ethanol/water.

-

Neutralization: Add propylene oxide or adjust pH to the isoelectric point (~pH 6) with aqueous ammonia to precipitate the zwitterionic free amino acid.

-

Crystallization: Filter the white solid, wash with cold ethanol/ether, and dry.

Applications in Drug Discovery[2]

Metabotropic Glutamate Receptors (mGluRs)

Substituted phenylglycines are the structural foundation for many competitive mGluR antagonists. The 5-fluoro-2-methyl analog serves as a probe to map the steric tolerance of the glutamate binding site.

-

Mechanism: Competitive antagonism at the orthosteric site.

-

Utility: Differentiating between mGluR subtypes (e.g., mGluR1 vs. mGluR5) based on the ability of the receptor to accommodate the ortho-methyl group [1].

Peptidomimetics

In peptide design, replacing a flexible Glycine or Alanine with 5-Fluoro-2-methyl-phenylglycine restricts the conformational space of the peptide backbone.

-

Constraint: The bulky phenyl ring constrains

and -

Lipophilicity: The fluorine atom increases lipophilicity (

) without adding significant bulk, improving membrane permeability compared to non-fluorinated analogs [2].

Verification & Search Workflow

When sourcing this compound, researchers often encounter "Not in Stock" or ambiguous listings. Use the following logic flow to verify identity and availability.

Figure 2: Decision logic for sourcing or synthesizing the target compound.

References

-

Watkins, J. C., & Collingridge, G. L. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences, 15(9), 333–342.[1] Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Sigma-Aldrich. (n.d.). 5-Fluoro-2-methyl-DL-phenylglycine Product Detail. Retrieved March 5, 2026. Link

-

Chem-Impex. (n.d.). 5-Fluoro-2-methylbenzaldehyde Product Detail. Retrieved March 5, 2026. Link

Sources

Advanced Fluorine-Scan Architectures: Building Blocks & 19F-NMR Screening Methodologies

Executive Summary: The Fluorine Advantage

In the high-stakes arena of fragment-based drug discovery (FBDD) and protein engineering, the Fluorine-Scan represents a paradigm shift from traditional steric scanning (e.g., Alanine scanning). Unlike standard mutagenesis, which removes side-chain functionality, a Fluorine-Scan introduces a bio-orthogonal sensor (

This technical guide details the architectural building blocks, synthesis strategies, and screening protocols required to construct and utilize Fluorine-scan amino acid libraries. It is designed for researchers seeking to leverage Protein-Observed Fluorine (PrOF) NMR for high-fidelity ligand screening and structural analysis.[1][2]

The Chemical Toolbox: Fluorinated Building Blocks

The success of a Fluorine-scan library depends on the selection of the correct building block. The choice is dictated by the required sensitivity (chemical shift anisotropy), the local steric environment, and the metabolic stability of the residue.

Aromatic Reporters (The Workhorses)

Aromatic residues are frequently located at protein-protein interaction (PPI) interfaces and ligand-binding pockets.

-

4-Fluoro-L-Phenylalanine (4-F-Phe):

-

Role: The most common probe. It mimics Phenylalanine closely (Van der Waals radius of F is 1.47 Å vs 1.20 Å for H), causing minimal steric perturbation.

-

Mechanism: The fluorine atom at the para position is highly sensitive to

-stacking interactions and ring-current effects from binding ligands.

-

-

5-Fluoro-L-Tryptophan (5-F-Trp):

-

Role: Tryptophan is often a "hotspot" residue. 5-F-Trp retains the hydrogen-bonding capability of the indole N-H, which is crucial for maintaining native binding affinity.

-

Advantage: The

F signal of 5-F-Trp is exceptionally sensitive to solvation changes, making it ideal for detecting ligand ingress into hydrophobic pockets.

-

-

3-Fluoro-L-Tyrosine (3-F-Tyr):

-

Constraint: Fluorination at the ortho position to the hydroxyl group lowers the pKa of the phenol (from ~10 to ~8.5), potentially altering hydrogen bond networks. This must be accounted for during library design.

-

Aliphatic & Structural Probes

-

Trifluoromethyl-Phenylalanine (tfmF):

-

High Sensitivity: Contains three equivalent fluorine atoms, tripling the NMR signal intensity.

-

Application: Used in large protein complexes (>50 kDa) where signal broadening is an issue. The -CF

group rotation averages out chemical shift anisotropy (CSA), resulting in sharper lines.

-

-

Fluoroprolines (4-F-Pro):

-

Conformational Control: The electronegativity of fluorine induces a gauche effect, biasing the ring pucker.

-

4R-F-Pro: Stabilizes the trans peptide bond (favors polyproline II helices).

-

4S-F-Pro: Destabilizes the trans isomer, favoring the cis conformation.

-

Quantitative Comparison of Building Blocks

| Building Block | Steric Perturbation | pKa Effect | Primary Application | |

| 4-F-Phe | -113 to -120 | Low | Negligible | General hydrophobic core scanning |

| 5-F-Trp | -122 to -128 | Low | Negligible | PPI interface & solvent exposure |

| 3-F-Tyr | -135 to -140 | Moderate | Significant (-1.5 pKa) | H-bond donor/acceptor probing |

| tfm-Phe | -60 to -65 | High | Negligible | Large complexes; High sensitivity |

| 4-F-Pro | -170 to -180 | Low | None (Backbone) | Conformational biasing/stability |

Library Construction Methodologies

Constructing a Fluorine-scan library involves systematically introducing these building blocks into the target sequence.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the incorporation strategy based on the library type (Peptide vs. Protein).

Caption: Decision matrix for Fluorine-scan library construction, distinguishing between SPPS for peptides and biosynthetic routes for proteins.

Experimental Protocols

Protocol A: Site-Specific Incorporation via Genetic Code Expansion (GCE)

This protocol is the "Gold Standard" for building a library where the fluorine probe must be placed at a specific residue to avoid signal overlap.

Prerequisites:

-

Plasmid 1: Target protein with TAG (Amber) stop codon at the desired site.

-

Plasmid 2: Orthogonal tRNA/tRNA-synthetase pair (e.g., M. jannaschii TyrRS mutant) specific for the fluorinated amino acid (e.g., O-methyl-tyrosine analogs or tfm-Phe).

-

Building Block: 4-trifluoromethyl-L-phenylalanine (tfmF).

Step-by-Step Methodology:

-

Transformation: Co-transform E. coli BL21(DE3) with both plasmids. Plate on antibiotics (e.g., Ampicillin + Chloramphenicol).

-

Inoculation: Pick a single colony into non-inducing media (glucose-rich) to prevent premature expression. Grow overnight.

-

Induction & Supplementation:

-

Dilute into fresh media (1:100). Grow to OD

= 0.5. -

Critical Step: Add the fluorinated building block (tfmF) to a final concentration of 1 mM. Dissolve tfmF in NaOH or DMSO before addition to ensure solubility.

-

Induce protein expression with IPTG (1 mM) and Arabinose (if using pEVOL system).

-

-

Expression: Incubate at 30°C for 12–16 hours. (Lower temperature aids folding of the mutant protein).

-

Purification: Lyse cells and purify via affinity chromatography (e.g., Ni-NTA).

-

Validation:

-

Mass Spectrometry: Confirm mass shift (+54 Da for 4-F-Phe vs Phe; +68 Da for tfmF vs Phe).

- F NMR: Acquire a 1D spectrum. A single, sharp peak indicates successful site-specific incorporation. Multiple peaks suggest degradation or misincorporation.

-

Protocol B: 19F-NMR Screening Workflow (PrOF NMR)

Once the library is built, this workflow screens for ligand binding.

Parameters:

-

Protein Conc: 50–100

M. -

Buffer: Phosphate or Tris (pH 7.4), 10% D

O (for lock). Avoid fluorinated buffers! -

Instrument: 500 MHz or 600 MHz NMR with a cryoprobe optimized for

F (or

Workflow:

-

Reference Spectrum: Acquire 1D

F spectrum of the apo-protein. Note the chemical shift ( -

Titration: Add ligand in steps (e.g., 0.5x, 1x, 2x, 5x, 10x excess).

-

Observation: Monitor Chemical Shift Perturbation (CSP).

-

Fast Exchange: Peak shifts smoothly.

. -

Slow Exchange: Free peak disappears, bound peak appears at a new frequency.

-

-

K

Determination: Plot

Data Analysis & Interpretation

Chemical Shift Anisotropy (CSA) & Line Broadening

In

-

Problem: For large proteins, slow tumbling leads to incomplete averaging of CSA, causing line broadening.

-

Solution: Use tfm-Phe (CF

group). The rapid internal rotation of the CF

Solvent Isotope Effect (SIE)

To determine if a fluorinated residue in your library is solvent-exposed or buried:

-

Measure

in H -

Measure

in D -

Calculate

.-

High

(0.2–0.3 ppm): Residue is solvent-exposed. -

Low

(<0.05 ppm): Residue is buried in the hydrophobic core.

-

References

-

Protein-observed 19F-NMR for fragment screening, affinity quantific

- Source: N

-

URL:[Link]

-

Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions.

- Source: ACS Chemical Biology (2014).

-

URL:[Link]

-

Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy.

- Source: Journal of the American Chemical Society (2023).

-

URL:[Link]

-

Site-Specific Incorporation of Fluorinated Prolines into Proteins and Their Impact on Neighbouring Residues.

- Source: Chemistry – A European Journal (2025).

-

URL:[Link]

-

Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characteriz

Sources

Methodological & Application

Application Note: High-Efficiency Solid Phase Peptide Synthesis of Fmoc-5-Fluoro-2-methyl-DL-phenylglycine

[1]

Abstract & Strategic Overview

The incorporation of Fmoc-5-Fluoro-2-methyl-DL-phenylglycine (Fmoc-5-F-2-Me-Phg-OH) into peptide sequences presents a dual challenge of steric hindrance and stereochemical instability .[1][2] Unlike standard amino acids, phenylglycine derivatives possess a benzylic

This protocol details an optimized Fmoc-SPPS workflow designed to maximize coupling efficiency while minimizing racemization.[1] The methodology prioritizes the use of 2-Chlorotrityl Chloride (2-CTC) resin for racemization-free loading and employs sym-collidine as a non-nucleophilic base to suppress oxazolone formation during activation.[1][2]

Key Chemical Challenges

| Feature | Synthetic Consequence | Strategic Solution |

| Benzylic | High acidity leads to rapid racemization via oxazolone intermediate.[1] | Use weak bases (Collidine/TMP) instead of DIPEA/NMM. |

| 2-Methyl Substituent | Ortho-steric clash twists the ring, shielding the amine and carboxylate.[2] | Use high-power coupling reagents (HATU/HOAt or COMU).[1] |

| 5-Fluoro Substituent | Inductive electron withdrawal lowers amine nucleophilicity.[1] | Extended reaction times and double coupling for the subsequent amino acid. |

| DL-Configuration | Product will be a diastereomeric mixture if coupled to chiral residues. | Post-synthesis Chiral HPLC or use of diastereomeric separation. |

Materials & Reagents

Reagents

-

Amino Acid: Fmoc-5-Fluoro-2-methyl-DL-phenylglycine (High purity >98%).[1][2]

-

Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.6–0.8 mmol/g).[1][2] Preferred over Wang resin to prevent racemization during loading.[2]

-

Coupling Reagents:

-

Bases:

-

Solvents: DMF (Peptide synthesis grade), DCM, Methanol.[2]

Experimental Protocol

Phase 1: Resin Loading (The "Safe" Anchor)

Objective: Anchor the first amino acid (or the Phg derivative) without racemization.[2]

Mechanism: The 2-CTC resin reacts via an SN1 mechanism that does not require strong base, preserving the chiral integrity (even though starting material is DL, this prevents further uncontrolled scrambling if the user switches to a chiral analog).[2]

-

Swelling: Swell 2-CTC resin (1.0 g) in dry DCM (10 mL) for 30 mins.

-

Loading Solution: Dissolve Fmoc-5-F-2-Me-Phg-OH (0.6–0.8 eq relative to resin capacity) in dry DCM (10 mL). Add 4.0 eq of DIPEA .

-

Note: Although DIPEA is strong, the reaction with 2-CTC is extremely fast (<5 min), minimizing racemization risk compared to carboxyl activation.[2]

-

-

Coupling: Add solution to resin.[3][4][5][6] Agitate for 2 hours at room temperature.

-

Capping: Add MeOH (1 mL) to the reaction mixture (to cap unreacted chlorides) and agitate for 15 mins.

-

Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Phase 2: Fmoc Deprotection

Standard protocol is generally safe for resin-bound Phg, as the racemization risk is highest during activation, not deprotection.[2]

-

Reagent: 20% Piperidine in DMF (v/v) with 0.1 M HOBt .

-

Insight: Adding HOBt suppresses potential aspartimide formation and protects sensitive residues.

-

-

Cycle:

-

Treat with solution for 5 minutes. Drain.

-

Treat with fresh solution for 10 minutes. Drain.

-

-

Wash: DMF (5x), DCM (3x), DMF (3x).

Phase 3: Coupling of Fmoc-5-F-2-Me-Phg-OH (Chain Elongation)

This step applies when the Phg derivative is being coupled TO the growing chain.[1][2]

Critical Rule: Do NOT use DIPEA. Use sym-Collidine .[1][7]

-

Activation Cocktail (Pre-mix 1 min):

-

Coupling: Add activated mixture to the resin-bound peptide.

-

Conditions: Agitate for 3–4 hours at room temperature.

-

Microwave Option: If using microwave SPPS, limit temperature to 50°C max to prevent rapid epimerization.

-

-

Monitoring: Perform Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). If positive, proceed to Double Coupling .

Phase 4: Coupling the Next Amino Acid (The "Steric Gate")

The amine of the anchored 2-methyl-phenylglycine is extremely hindered and electron-deficient (5-fluoro effect).[1][2]

-

Reagents: Use the most powerful generation of reagents.

-

Procedure: Double coupling is mandatory .

-

Coupling 1: 2 hours at RT. Drain.

-

Coupling 2: 2 hours at RT (or 1 hour at 50°C microwave).

-

-

Verification: The Kaiser test may be false-negative due to sterics. A micro-cleavage and LC-MS check is recommended before proceeding to long sequences.[1]

Visualization: Decision Logic & Workflow[5]

Caption: Logic flow for incorporating sterically hindered phenylglycine derivatives, highlighting the switch to Collidine/HATU and mandatory double coupling steps.

Troubleshooting & Optimization

Incomplete Coupling (Positive Kaiser Test)

Due to the "2-methyl" steric block, the amine is buried.[2]

-

Solution A: Switch solvent to NMP (N-methylpyrrolidone) or use a "Magic Mixture" (DCM:DMF:NMP 1:1:1) to improve resin swelling and reagent accessibility.

-

Solution B: Increase temperature to 50°C . Warning: Do not exceed 50°C for Phg derivatives to avoid elimination or racemization.[2]

Racemization Observed (LC-MS Analysis)

If you observe >5% of the unwanted diastereomer (beyond the expected DL ratio, i.e., scrambling):

-

Cause: Base-catalyzed proton abstraction.[1]

-

Fix: Ensure sym-collidine is used. Reduce activation time (pre-activate for only 30 seconds). Switch coupling reagent to DEPBT , which is known to be superior for racemization suppression in arylglycines.

Low Yield of Next Residue

-

Cause: The nucleophilicity of the 5-F-2-Me-Phg amine is poor.[1]

-

Fix: Use Fmoc-AA-Cl (Acid Chlorides) or Fmoc-AA-F (Acid Fluorides) for the subsequent residue if HATU fails. These are highly reactive species that can overcome steric barriers.

References

-

Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from

-

Elsawy, M. A., et al. (2012).[8][9] Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science. Retrieved from

-

Sigma-Aldrich. (n.d.).[1] Peptide Coupling Reagents Guide. Retrieved from

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

-

BenchChem. (2025).[6] Technical Support Center: Solid-Phase Peptide Synthesis (SPPS). Retrieved from

Sources

- 1. Fmoc-4-fluoro-l-phenylglycine | C23H18FNO4 | CID 2734469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. chem.uci.edu [chem.uci.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bachem.com [bachem.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Application Note: Strategic Incorporation of 5-Fluoro-2-methyl-DL-phenylglycine into Peptidomimetics

Executive Summary

The integration of non-canonical amino acids (ncAAs) is a foundational strategy for enhancing the proteolytic stability and target affinity of peptide therapeutics. 5-Fluoro-2-methyl-DL-phenylglycine represents a highly specialized building block offering a unique trifecta of structural features:

-

An ortho-methyl group that severely restricts backbone dihedral angles (

, -

A 5-fluoro substituent that serves as a highly sensitive, bioorthogonal

F NMR probe. -

A racemic (DL) phenylglycine core that requires strategic stereochemical management.

Incorporating this residue via Solid-Phase Peptide Synthesis (SPPS) presents severe challenges. This application note provides a causality-driven, self-validating protocol to overcome the steric hindrance and extreme epimerization risks associated with this molecule.

Mechanistic Causality: The Phenylglycine Paradox

In my experience optimizing SPPS workflows, phenylglycine derivatives present a frustrating paradox: the conditions required to drive the coupling of sterically hindered residues actively destroy their stereochemical integrity [1].

The Epimerization Risk: Unlike standard aliphatic amino acids, the

The Steric Challenge: The ortho-methyl group (2-methyl position) creates a massive steric shield directly adjacent to the reacting

The Solution: To navigate this paradox, we must decouple activation energy from base strength. By replacing DIPEA with 2,4,6-trimethylpyridine (TMP)—a sterically hindered, weak base—we prevent

Fig 1: Mechanistic divergence of phenylglycine activation based on base selection.

Self-Validating Experimental Protocols

Because the commercially available starting material is racemic (DL) [4], the synthesis will inherently yield a pair of diastereomeric peptides. The following protocol embraces this by coupling the racemate and resolving the diastereomers post-cleavage. Every phase includes a built-in Quality Control (QC) validation step.

Phase I: Fmoc Protection of the Free Amino Acid

Objective: Convert the raw DL-amino acid into an SPPS-compatible Fmoc-protected building block.

-

Suspend 10 mmol of 5-Fluoro-2-methyl-DL-phenylglycine in a 1:1 mixture of 10% aqueous

(25 mL) and 1,4-dioxane (25 mL). -

Cool the biphasic mixture to 0 °C in an ice bath.

-

Dissolve Fmoc-OSu (1.1 eq, 11 mmol) in 10 mL dioxane and add dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Validation Check (QC 1): Perform TLC (DCM:MeOH 9:1). The complete disappearance of the ninhydrin-positive baseline spot validates full protection.

-

Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract with Ethyl Acetate (3 x 50 mL), dry over anhydrous

, and concentrate under vacuum to yield Fmoc-5-Fluoro-2-methyl-DL-phenylglycine.

Phase II: Optimized SPPS Coupling (COMU/TMP Strategy)

Objective: Couple the hindered residue to the elongating peptide chain with zero base-catalyzed epimerization.

-

Swell the peptide-resin (0.1 mmol scale) in DMF for 30 minutes.

-

Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5 x 3 mL).

-

Validation Check (QC 2): Perform a Kaiser test. A deep blue resin validates the presence of free primary amines.

-

In a separate vial, dissolve Fmoc-5-Fluoro-2-methyl-DL-phenylglycine (4 eq, 0.4 mmol) and COMU (3.9 eq, 0.39 mmol) in minimal DMF (approx. 1.5 mL).

-

Add TMP (8 eq, 0.8 mmol) to the vial. Note: A color change to light yellow indicates active ester formation. Pre-activate for exactly 1 minute to prevent degradation.

-

Transfer the activated mixture to the resin. Agitate for 2 hours at ambient temperature.

-

Validation Check (QC 3): Perform a Kaiser test. A yellow/colorless result validates complete coupling. If the beads retain a slight blue hue, repeat steps 4–6.

Phase III: Cleavage and Diastereomeric Resolution

Objective: Cleave the peptide and isolate the pure L- and D- epimers.

-

Treat the resin with a cleavage cocktail of TFA/TIPS/

(95:2.5:2.5 v/v) for 2 hours at room temperature. -

Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge and lyophilize the pellet.

-

Validation Check (QC 4): Analyze the crude mixture via analytical LC-MS. You must observe two distinct chromatographic peaks with identical

masses, confirming the presence of both diastereomers. -

Resolve the mixture using Preparative RP-HPLC (C18 column, shallow gradient of 0.1% TFA in

). The rigid conformation imparted by the ortho-methyl group typically ensures excellent baseline separation of the L- and D- epimers.

Fig 2: Self-validating workflow for incorporating racemic 5-Fluoro-2-methyl-DL-phenylglycine.

Data Presentation & Analytical Standards

To ensure reproducibility across different automated synthesizers and analytical platforms, refer to the standardized metrics below.

Table 1: Impact of Coupling Reagents on Hindered Phenylglycine Derivatives

| Coupling Reagent | Base | Epimerization Risk | Coupling Efficiency (Sterics) | Process Recommendation |

|---|---|---|---|---|

| HATU | DIPEA | High (>15%) | Excellent | Not Recommended (Destroys chirality) |

| DIC | OxymaPure | Low (<2%) | Moderate | Acceptable for unhindered sequences |

| COMU | TMP | Minimal (<0.5%) | Excellent | Optimal (Balances sterics & chirality) |

Table 2: Analytical Signatures of the Incorporated Residue

| Analytical Method | Expected Signature / Observation | Diagnostic Utility |

|---|

| LC-MS (ESI+) |

References

- Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.Luxembourg Bio Technologies / Elsevier Ltd.

- Epimeris

- Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis.Journal of the American Chemical Society.

- 5-Fluoro-2-methyl-DL-phenylglycine.Sigma-Aldrich.

Application Note: Orthogonal Strategies for the Chiral Resolution of DL-5-Fluoro-2-methyl-phenylglycine

Executive Rationale

The production of enantiomerically pure unnatural amino acids is a cornerstone of modern drug discovery. DL-5-Fluoro-2-methyl-phenylglycine is a highly specialized, sterically hindered building block frequently utilized in the synthesis of small-molecule inhibitors and peptidomimetics. Resolving this racemate presents unique thermodynamic and kinetic challenges. Classical diastereomeric salt formation often fails due to poor crystallization kinetics driven by the molecule's restricted conformation.

To overcome these limitations, this application note details two highly efficient, field-proven, and orthogonal methodologies: Preparative Supercritical Fluid Chromatography (SFC) and Enzymatic Kinetic Resolution via Penicillin G Acylase (PGA) . Both approaches are designed as self-validating systems, ensuring high enantiomeric excess (

The Molecular Challenge: Sterics and Electronics

The difficulty in resolving DL-5-Fluoro-2-methyl-phenylglycine stems from two structural features:

-

Ortho-Methyl Steric Hindrance: The methyl group at the 2-position creates severe steric clash with the alpha-carbon, severely restricting the rotation of the aryl-glycine bond. This prevents the tight crystal lattice packing required for classical classical resolution methods 1.

-

Fluoro-Induced Electronic Shifts: The highly electronegative 5-fluoro substituent alters the

of both the amine and carboxylic acid moieties. In chromatographic environments, this exacerbates zwitterionic tailing, necessitating highly specific mobile phase additives to maintain peak symmetry.

Strategy A: Preparative Supercritical Fluid Chromatography (SFC)

Mechanistic Causality

SFC utilizes supercritical carbon dioxide (

For 5-Fluoro-2-methyl-phenylglycine, an immobilized amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase (CSP) is optimal. The carbamate linkages provide critical hydrogen-bonding sites, while the electron-deficient fluorinated aromatic ring of the analyte engages in strong

Self-Validating Protocol: In-line Polarimetry

To ensure the system is self-validating, the SFC is equipped with an in-line Circular Dichroism (CD) or optical rotation detector in series with the UV detector. The separation is only validated when the two resolved UV peaks yield equal and opposite CD signals, confirming enantiomeric separation rather than the elution of an achiral impurity [[3]]().

Figure 1: Preparative SFC workflow incorporating real-time circular dichroism (CD) validation.

Step-by-Step Methodology

-

Sample Preparation: Dissolve the racemic mixture in pure Methanol at a concentration of

. Sonicate for 10 minutes to ensure complete dissolution. -

System Equilibration: Flush the Chiralpak IG column with

and the modified co-solvent (Methanol containing 0.1% TFA and 0.1% DEA) until the baseline stabilizes. -

Injection: Inject

of the sample per cycle using stacked injection methodology to maximize throughput. -

Fractionation: Trigger fraction collection based on the UV threshold (

), cross-referenced in real-time with the CD detector's polarity inversion. -

Recovery: Evaporate the methanol fractions under reduced pressure at

to yield the pure crystalline enantiomers.

Table 1: SFC Method Parameters & Quantitative Metrics

| Parameter / Metric | Value | Rationale |

| Column | Chiralpak IG ( | Immobilized amylose provides robust |

| Mobile Phase | MeOH ensures solubility of the zwitterionic amino acid. | |

| Additives | Suppresses ionic tailing; maintains peak symmetry. | |

| Flow Rate | Optimal linear velocity for preparative | |

| Back Pressure | Maintains | |

| Enantiomeric Excess | Confirmed via analytical SFC post-purification. |

Strategy B: Enzymatic Kinetic Resolution via Penicillin G Acylase (PGA)

Mechanistic Causality

For multi-kilogram industrial scale-up, biocatalysis offers an environmentally benign alternative. Penicillin G Acylase (PGA) is an enzyme that natively hydrolyzes the amide bond of benzylpenicillin. It exhibits profound enantioselectivity for hydrolyzing N-phenylacetylated L-amino acids, while completely ignoring the D-enantiomer due to severe steric clashing within its hydrophobic binding pocket [[4]]().

Self-Validating Protocol: pH-Stat Titration

During the enzymatic hydrolysis of the N-phenylacetyl-L-enantiomer, phenylacetic acid is released as a byproduct, which lowers the pH of the reaction mixture. The system is self-validating through the use of an automated pH-stat titrator. The titrator continuously adds

Figure 2: PGA-mediated kinetic resolution pathway with pH-stat self-validation mechanism.

Step-by-Step Methodology

-

N-Acylation: Suspend the DL-racemate in water and adjust to pH 10 using NaOH. Slowly add

of phenylacetyl chloride dropwise while maintaining the pH. Stir for 2 hours, then acidify to precipitate the N-phenylacetyl-DL-amino acid. -

Enzymatic Hydrolysis: Suspend the derivatized racemate in a

phosphate buffer. Adjust the pH to 7.5. Add immobilized PGA ( -

Monitoring: Connect the reactor to a pH-stat loaded with

. Incubate at -

Isoelectric Separation: Adjust the filtrate's pH to 5.5 (the isoelectric point of the free L-amino acid). The free L-(S)-5-Fluoro-2-methyl-phenylglycine will precipitate. Filter and wash with cold water.

-

Deprotection of D-Enantiomer: The remaining filtrate contains the unreacted N-phenylacetyl-D-(R)-amino acid. Acidify this solution with

and reflux for 4 hours to cleave the phenylacetyl group, yielding the pure D-(R)-enantiomer.

Table 2: Enzymatic Resolution Yield & Purity Metrics

| Fraction | Yield (%) | Enantiomeric Excess (ee %) | Recovery Mechanism |

| L-(S)-Enantiomer | Isoelectric precipitation at pH 5.5 | ||

| D-(R)-Enantiomer | Acidic hydrolysis of the soluble filtrate |

Comparative Synthesis

Both methods successfully yield highly pure enantiomers of DL-5-Fluoro-2-methyl-phenylglycine. The choice of protocol depends strictly on the project phase:

-

Discovery & Early Development: SFC is vastly superior due to its rapid method development, lack of derivatization steps, and immediate recovery of both enantiomers in volatile solvents.

-

Process Chemistry & Manufacturing: PGA enzymatic resolution is the gold standard for scale-up. Despite the added synthetic steps (acylation/deprotection), the use of aqueous media and recoverable biocatalysts drastically reduces the Process Mass Intensity (PMI) and overall cost of goods.

References

-

BenchChem Technical Support Team. "A Comparative Environmental Impact Assessment of Chiral Resolution Methods for Phenylglycine Derivatives." BenchChem, Dec 2025. 1

-

Berger, Terry. "Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification." Reference Module in Chemistry, Molecular Sciences and Chemical Engineering, Sep 2022. 2

-

Marešová, Helena, et al. "Current state and perspectives of penicillin G acylase-based biocatalyses." Applied Microbiology and Biotechnology, Dec 2013. 4

-

MDPI Encyclopedia. "Enantiomers and Their Resolution." Encyclopedia MDPI. 3

Sources

Application Note: Rational Design and Synthesis of Kinase Inhibitors Incorporating Fluorinated Phenylglycine

Introduction & Rationale

The integration of non-proteinogenic amino acids into small-molecule scaffolds is a cornerstone of modern targeted therapy. Among these, phenylglycine (Phg) and its fluorinated derivatives have emerged as privileged pharmacophores in the design of potent kinase inhibitors[1].

Fluorine substitution plays a strategic role in medicinal chemistry. Despite being the smallest halogen, its high electronegativity and the strength of the C–F bond allow medicinal chemists to precisely modulate a drug candidate's electronic properties, conformation, and lipophilicity[2]. When applied to the phenylglycine moiety, fluorine incorporation—particularly at the para or meta positions of the aromatic ring—serves multiple functions:

-

Metabolic Shielding: It blocks cytochrome P450-mediated oxidation at electron-rich aromatic sites, significantly extending the compound's metabolic half-life[3].

-

Binding Affinity: The introduction of fluorine can induce favorable halogen bonding and optimize hydrophobic interactions within the highly conserved ATP-binding cleft of kinases[4].

-

Conformational Control: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent amine and restricts the dihedral angles of the backbone, locking the inhibitor into a bioactive conformation[2].

This application note provides a comprehensive, field-validated guide to synthesizing kinase inhibitors utilizing enantiopure fluorinated phenylglycine, detailing the mechanistic rationale, synthetic workflows, and self-validating experimental protocols.

Mechanistic Advantages & Pathway

To understand the impact of fluorinated phenylglycine, one must examine its interaction within the kinase domain. The aromatic ring of the phenylglycine derivative typically occupies the hydrophobic pocket adjacent to the hinge region. Fluorination enhances the lipophilic efficiency (LipE) of the molecule, allowing for tighter binding without a proportional increase in molecular weight[5].

Mechanism of action and pharmacological benefits of fluorinated phenylglycine kinase inhibitors.

Synthetic Strategy & Workflow

The synthesis of these inhibitors requires a highly stereocontrolled approach. Phenylglycine derivatives are notoriously prone to racemization due to the high acidity of the

We employ a modified Strecker synthesis to generate the racemic amino acid, followed by an efficient and scalable chiral resolution using L-camphorsulfonic acid[6]. The enantiopure building block is then coupled to a generic aminopyrimidine kinase hinge-binding scaffold.

Five-step synthetic and validation workflow for fluorinated phenylglycine kinase inhibitors.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure chemical integrity and stereochemical purity before proceeding to downstream applications.

Protocol A: Synthesis and Resolution of L-(+)-p-Fluorophenylglycine

Causality: Traditional chiral chromatography is expensive and difficult to scale. Utilizing L-camphorsulfonic acid as a resolving agent allows for the selective crystallization of the L-(+)-enantiomer diastereomeric salt from ethanol, providing a highly economical and scalable route to >99% enantiomeric excess (ee)[6].

-

Strecker Reaction: Dissolve 4-fluorobenzaldehyde (1.0 eq) in a mixture of aqueous ammonia and ammonium chloride. Slowly add sodium cyanide (1.2 eq) at 0 °C.

-

Safety Note: Perform strictly in a highly ventilated fume hood equipped with a cyanide scrubber.

-

-

Hydrolysis: Extract the resulting

-amino nitrile into ethyl acetate, concentrate, and reflux in 6M HCl for 12 hours to hydrolyze the nitrile to the carboxylic acid. -

Chiral Resolution:

-

Suspend the crude racemic p-fluorophenylglycine in absolute ethanol.

-

Add L-camphorsulfonic acid (1.0 eq) and heat to 75 °C until complete dissolution.

-

Allow the solution to cool to room temperature slowly over 4 hours, then to 4 °C overnight. The L-(+)-p-fluorophenylglycine L-camphorsulfonate salt will selectively crystallize.

-

-

Free-basing: Filter the crystals and neutralize with 1M NaOH to precipitate the free enantiopure amino acid.

-

Self-Validation Checkpoint:

-

Chiral HPLC: Confirm ee > 99%.

-

Polarimetry: Measure the specific rotation. A value of

(c=1, 1N HCl) confirms successful resolution of the L-(+) isomer[6]. Do not proceed if

-

Protocol B: Amide Coupling to Kinase Scaffold (Avoidance of Racemization)

Causality: The

-

Activation: In a flame-dried flask under N

, dissolve Boc-protected L-(+)-p-fluorophenylglycine (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). -

Temperature Control: Cool the mixture to exactly 0 °C using an ice bath. Crucial step: Do not add base at room temperature.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Stir for 5 minutes to form the active ester.

-

Coupling: Add the amine-bearing kinase scaffold (e.g., a 2-aminopyrimidine derivative) (1.0 eq). Allow the reaction to slowly warm to room temperature over 2 hours.

-

Self-Validation Checkpoint:

-

LC-MS: Monitor the disappearance of the starting amine.

-

Chiral SFC (Supercritical Fluid Chromatography): Analyze an aliquot of the crude mixture to ensure the diastereomeric ratio (dr) remains >98:2, confirming that racemization was successfully suppressed.

-

Protocol C: Global Deprotection and Purification

-

Boc Removal: Dissolve the crude coupled product in a 1:4 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 1 hour.

-

Concentration: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

-

Purification: Purify the residue via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA modifier).

-

Lyophilization: Freeze-dry the pure fractions to yield the final kinase inhibitor as a fluffy white TFA salt.

Quantitative Data & Comparative Analysis

To demonstrate the pharmacological impact of fluorination on the phenylglycine capping group, the table below summarizes the in vitro profiling of three synthesized inhibitor variants against a model kinase target. The data clearly illustrates the structure-activity relationship (SAR) causality: para-fluorination optimizes the balance between target affinity and metabolic stability.

| Compound Variant | Kinase IC | Liver Microsome T | Caco-2 P | LogD (pH 7.4) |

| Unsubstituted Phg | 45.2 | 18.5 | 12.4 | 2.1 |

| 4-Fluoro-Phg | 12.8 | 54.2 | 18.7 | 2.6 |

| 3,5-Difluoro-Phg | 85.4 | 62.1 | 22.1 | 3.2 |

Data Interpretation: The 4-Fluoro-Phg derivative exhibits a >3-fold improvement in IC

References

1.[5] Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors. MDPI. Available at:[Link] 2.[1] Protein kinase inhibitor-(6-22)-amide peptide analogs with standard and nonstandard amino acid substitutions for phenylalanine 10. Inhibition of cAMP-dependent protein kinase. PubMed / NIH. Available at: [Link] 3.[6] Preparation method of L(+)-p-fluorophenyl glycine. Google Patents (CN101565380A). Available at: 4.[3] Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. Available at: [Link] 5.[2] Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at: [Link] 6.[4] Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. Available at: [Link]

Sources

- 1. Protein kinase inhibitor-(6-22)-amide peptide analogs with standard and nonstandard amino acid substitutions for phenylalanine 10. Inhibition of cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors [mdpi.com]

- 6. CN101565380A - Preparation method of L(+)-p-fluorophenyl glycine - Google Patents [patents.google.com]

Application Note: Efficient N-Boc Protection of 5-Fluoro-2-methyl-DL-phenylglycine

Strategic Overview & Technical Rationale

The protection of 5-Fluoro-2-methyl-DL-phenylglycine with a tert-butoxycarbonyl (Boc) group is a critical step in the synthesis of peptidomimetics and fluorinated pharmaceutical intermediates. This specific substrate presents a dual challenge not found in standard aliphatic amino acids:

-

Steric Hindrance (The Ortho-Effect): The methyl group at the 2-position (ortho) of the phenyl ring imposes significant steric bulk in the proximity of the

-amino group. This restricts the rotational freedom of the C -

Electronic Deactivation: The fluorine atom at the 5-position exerts an inductive electron-withdrawing effect (-I). While less pronounced than if it were ortho or para to an aniline nitrogen, this effect lowers the pKa of the

-amine compared to non-fluorinated phenylglycine, slightly reducing its nucleophilicity.

Experimental Strategy:

To overcome these barriers, this protocol utilizes a modified Schotten-Baumann condition . We employ a biphasic solvent system (Dioxane/Water) with inorganic base (NaOH). The aqueous base maintains the amino acid in its soluble anionic form (carboxylate) and scavenges the protons released during the reaction, while the dioxane solubilizes the hydrophobic

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The free amine attacks the carbonyl carbon of the

Figure 1: Mechanistic pathway of Boc-protection. The 2-methyl group on the substrate primarily affects the formation of the tetrahedral intermediate.

Materials & Equipment

| Reagent/Material | Grade/Specification | Role |

| 5-Fluoro-2-methyl-DL-phenylglycine | >97% Purity | Substrate |

| Di-tert-butyl dicarbonate ( | Reagent Grade (>98%) | Protecting Group Source |

| Sodium Hydroxide (NaOH) | 1N Aqueous Solution | Base / pH Control |

| 1,4-Dioxane | HPLC Grade | Co-solvent |

| Ethyl Acetate (EtOAc) | ACS Grade | Extraction Solvent |

| Hydrochloric Acid (HCl) | 1N and 6N | Acidification |

| Magnesium Sulfate ( | Anhydrous | Drying Agent |

Detailed Experimental Protocol

Scale: 10.0 mmol (approx. 1.83 g of starting amino acid) Expected Yield: 85–92%

Phase A: Solubilization (Critical for Zwitterions)

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar.

-

Dissolution: Add 10.0 mmol of 5-Fluoro-2-methyl-DL-phenylglycine to the flask.

-

Basification: Add 15 mL of 1N NaOH (15.0 mmol, 1.5 eq) and 15 mL of Water .

-

Note: The amino acid will dissolve as the sodium salt. If turbidity persists, add water dropwise until clear.

-

-

Co-solvent Addition: Add 30 mL of 1,4-Dioxane . The solution should be homogeneous.

Phase B: The Protection Reaction

-

Reagent Addition: Add

(2.62 g, 12.0 mmol, 1.2 eq) in a single portion.-

Expert Insight: While 1.0 eq is theoretically sufficient, 1.2 eq is used to account for hydrolysis of the anhydride by the aqueous base over the extended reaction time required by the hindered substrate.

-

-

Reaction: Stir vigorously at Room Temperature (

) for 16–18 hours .

Phase C: Workup & Isolation[4]

-

Evaporation: Concentrate the reaction mixture under reduced pressure (Rotavap,

) to remove the majority of the 1,4-Dioxane. Do not distill to dryness ; leave the aqueous phase (~20 mL). -

Organic Wash (Impurity Removal): Dilute the residue with 20 mL water. Wash with Diethyl Ether or MTBE (

).-

Why? This step removes unreacted

and non-acidic impurities. The product remains in the aqueous layer as the sodium carboxylate. Discard the organic layer.[3]

-

-

Acidification (Precipitation): Cool the aqueous layer to

in an ice bath. Slowly add 1N HCl with stirring until pH reaches 2–3.-

Observation: The mixture will become cloudy as the N-Boc amino acid (now in free acid form) precipitates or oils out.

-

-

Extraction: Extract the acidic aqueous layer with Ethyl Acetate (

). -

Drying: Combine the EtOAc layers. Wash with Brine (

). Dry over anhydrous -

Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product, typically a white to off-white foam or solid.

Workflow Visualization

Figure 2: Step-by-step isolation workflow ensuring removal of excess reagent and recovery of pure acid.

Quality Control & Expected Data

Upon isolation, the product should be characterized to ensure the protecting group is attached and the carboxylic acid is intact.

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white solid/foam. |

| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | |

| Identity ( | DMSO- | |

| Mass Spec | ESI-MS (+) |

Troubleshooting Guide

-

Issue: Low Yield / Incomplete Reaction.

-

Cause: Steric hindrance of the 2-methyl group slowing kinetics.

-

Solution: Increase temperature to

or increase

-

-

Issue: Product is an Oil/Gum.

-

Cause: Residual solvent or rotational isomers preventing lattice formation.

-

Solution: Triturate the oil with Hexanes or Pentane to induce solidification.

-

References

-

Boc Sciences. Boc-N-methyl-L-phenylglycine - (CAS 30925-11-2).[] Accessed October 2023.

- Context: Provides physical property data and handling for methyl-substituted phenylglycines.

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3, 16113-16133. Link

- Context: Authoritative review on Boc protection mechanisms, stability, and side reactions in hindered systems.

-

BenchChem. Standard Operating Procedure for the Synthesis of N-Boc-Glycine Methyl Ester. Link

- Context: Standard protocols for Schotten-Baumann conditions adapted for this guide.

-

Common Organic Chemistry. Boc Protection of Amines. Link

- Context: General reference for workup procedures and troubleshooting Boc protections.

Sources

Application Note: A Protocol for Determining the Solubility of 5-Fluoro-2-methyl-DL-phenylglycine in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO)

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of 5-Fluoro-2-methyl-DL-phenylglycine, a non-proteinogenic amino acid, in two common polar aprotic solvents: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). Understanding the solubility of novel chemical entities is a cornerstone of early-stage drug discovery and development, influencing reaction kinetics, formulation strategies, and the design of reliable in vitro assays.[1] This application note details the scientific rationale behind solvent selection, presents a robust, step-by-step protocol for solubility determination using the equilibrium shake-flask method coupled with UV-Vis spectroscopy, and offers insights into data analysis and interpretation.

Introduction: The Critical Role of Solubility in Preclinical Research

5-Fluoro-2-methyl-DL-phenylglycine is a synthetic amino acid derivative. As with many novel compounds, its fundamental physicochemical properties, such as solubility, are not always readily available. This data is indispensable for its application in medicinal chemistry and process development. Poor solubility can hinder synthetic reactions, lead to inaccurate biological assay results, and create significant challenges for formulation.

Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are powerful, versatile polar aprotic solvents, often referred to as "universal solvents" in research settings.[2][3] Their ability to dissolve a wide array of both polar and nonpolar compounds makes them invaluable for compound storage, high-throughput screening, and organic synthesis.[1][4][5] While they share similarities, their subtle differences in polarity, viscosity, and hydrogen bonding capacity can lead to different solubilizing behaviors, making it essential to characterize compound solubility in each.[2][6]

This guide provides a self-validating protocol to establish a reliable solubility value for 5-Fluoro-2-methyl-DL-phenylglycine in these key solvents, ensuring data integrity for subsequent research and development activities.

Understanding the Components

Solute: 5-Fluoro-2-methyl-DL-phenylglycine

-

Structure: An α-amino acid with a substituted phenyl side chain. Like other amino acids, it can exist as a zwitterion, which influences its polarity and solubility.[7][8]

-

Key Features: The presence of a fluorine atom can alter electronic properties and lipophilicity. The methyl group adds steric bulk and hydrophobicity. The overall solubility will be a balance between the polar amino acid backbone and the more nonpolar substituted aromatic ring.[9][10]

Solvents: DMSO and DMF

Both are polar aprotic solvents, meaning they have a large dipole moment but lack acidic protons. This property makes them excellent for dissolving polar compounds and for facilitating certain reaction types, like SN2 reactions.[2]

| Property | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) | Rationale for Importance |

| Formula | C₂H₆OS | C₃H₇NO | The sulfur atom in DMSO is a key part of its chemical character, including its ability to act as a mild oxidizing agent.[2] |

| Boiling Point | 189 °C (372 °F)[11] | 153 °C (307 °F) | DMSO's higher boiling point allows for reactions at higher temperatures.[4] However, both are difficult to remove by simple evaporation.[12] |

| Dipole Moment | 3.96 D[2] | 3.82 D[2] | The slightly higher dipole moment of DMSO suggests a marginally stronger polarity, which can impact solute-solvent interactions. |

| Key Considerations | Highly hygroscopic (readily absorbs water from the air), which can alter its solvent properties and affect compound solubility.[13] | Can decompose over time to release dimethylamine, which can be reactive.[14] | Use of anhydrous, high-purity solvents is critical for reproducible results. |

Experimental Design and Principle

The protocol described here is based on the equilibrium solubility or shake-flask method . This technique establishes the thermodynamic solubility limit of a compound in a given solvent at a specific temperature.

The core principle involves creating a supersaturated mixture of the solute (5-Fluoro-2-methyl-DL-phenylglycine) and the solvent (DMF or DMSO). The mixture is agitated for an extended period to allow it to reach thermodynamic equilibrium. At equilibrium, the solvent is saturated, and any excess, undissolved solid is present. The undissolved solid is then removed by centrifugation, and the concentration of the compound in the clear supernatant is precisely measured. This concentration represents the solubility limit.[5]

For quantification, UV-Vis spectroscopy is a rapid and accessible method, provided the compound has a chromophore (like the phenyl ring in our target molecule) and absorbs light in the UV-Vis range.[15][16] This requires the prior generation of a standard calibration curve to relate absorbance to concentration according to the Beer-Lambert Law.

Sources

- 1. antbioinc.com [antbioinc.com]

- 2. DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents - Oreate AI Blog [oreateai.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scribd.com [scribd.com]

- 7. microbenotes.com [microbenotes.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 10. bachem.com [bachem.com]

- 11. gchemglobal.com [gchemglobal.com]

- 12. biotage.com [biotage.com]

- 13. ziath.com [ziath.com]

- 14. peptide.com [peptide.com]

- 15. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scirp.org [scirp.org]

Troubleshooting & Optimization

Preventing racemization of phenylglycine derivatives during synthesis

Welcome to the Technical Support Center for advanced peptide synthesis. Phenylglycine (Phg) and its derivatives (e.g., 4-hydroxyphenylglycine, 3,5-dihydroxyphenylglycine) are critical building blocks in the synthesis of non-ribosomal peptides, glycopeptide antibiotics (like vancomycin), and novel therapeutics[1][2]. However, they are notoriously prone to epimerization during Solid-Phase Peptide Synthesis (SPPS)[3].

This guide is designed to provide researchers and drug development professionals with the mechanistic causality behind Phg racemization and field-proven, self-validating protocols to preserve stereochemical integrity.

Part 1: Frequently Asked Questions & Troubleshooting Logic

Q1: Why do phenylglycine derivatives racemize so much faster than standard aliphatic amino acids?

A1: The causality lies in the electronic effects of the aromatic side chain. Unlike proteinogenic aromatic amino acids (like phenylalanine or tyrosine) which have a

Q2: I am seeing diastereomeric impurities (double peaks on RP-HPLC). Is this caused by the piperidine used during Fmoc deprotection? A2: It is a common misconception that Fmoc deprotection is the primary culprit. While prolonged exposure to strong bases like DBU (1% in DMF) or 20% piperidine can induce some epimerization, systematic studies have proven that the base-catalyzed coupling of Fmoc-Phg is the critical step for racemization [1]. The activated Fmoc-Phg amino acid is exceptionally sensitive to the base used to facilitate the coupling reaction[1].

Q3: If standard HATU/DIPEA coupling causes racemization, what reagents should I use? A3: You must replace both the activator and the base[1].

-

The Base: Replace N,N-Diisopropylethylamine (DIPEA, pKa ~10.1) with a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP/Collidine, pKa ~7.4) or 2,6-dimethylpyridine (DMP)[1][4]. TMP is basic enough to drive the coupling but too weak to efficiently deprotonate the highly acidic

-carbon of Phg[1][5]. -

The Activator: Avoid uronium reagents that require excess strong base (like HBTU or HATU)[1][5]. Instead, use COMU (a third-generation uronium reagent) or DEPBT . COMU only requires one equivalent of base and, when paired with TMP, can couple easily racemized Phg derivatives with >98% retention of configuration[1][4].

Part 2: Quantitative Performance of Coupling Systems

To make informed decisions, compare the stereochemical outcomes of various coupling systems when incorporating Fmoc-Phg-OH. The data below summarizes the percentage of the correct diastereomer retained based on the reagent and base selection[1][5].

| Coupling Reagent | Base Used (Equivalents) | Base pKa | % Correct Diastereomer | Racemization Risk |

| COMU | TMP (Collidine) | ~7.4 | > 98.0% | Very Low |

| DEPBT | TMP (Collidine) | ~7.4 | > 98.0% | Very Low |

| COMU | DMP (Lutidine) | ~6.7 | > 97.0% | Very Low |

| DIC / Oxyma | None / Minimal | N/A | ~ 90.0% | Moderate |

| HATU | DIPEA | ~10.1 | < 80.0% | High |

| HBTU | DIPEA | ~10.1 | < 75.0% | High |

Part 3: Self-Validating Experimental Protocol

To ensure stereochemical integrity, do not blindly trust the synthesis. The following protocol incorporates a micro-cleavage validation step to create a self-validating system. This ensures the coupling conditions are successful for your specific sequence's steric environment before committing the entire resin batch.

Low-Racemization Coupling Protocol for Fmoc-Phg-OH

Materials:

-

Fmoc-Phg-OH (or derivative) (3.0 eq)

-

COMU (3.0 eq)

-

TMP (2,4,6-Collidine) (3.0 to 4.0 eq)

-

DMF (Peptide synthesis grade, anhydrous)

Step-by-Step Methodology:

-

Resin Preparation: Ensure the resin-bound peptide is fully Fmoc-deprotected. Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine, which could act as an unwanted base during activation[5].

-

Chilled Pre-Activation (Critical): In a clean, dry vial, dissolve Fmoc-Phg-OH (3 eq) and COMU (3 eq) in a minimal volume of DMF. Chill the solution to 0°C to 5°C in an ice bath.

-